1-[4-[4-[(2-Ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-[(2-Ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(2-Ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the ethoxyphenyl group: This step involves the alkylation of the piperazine ring with 2-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the ethanone moiety: The final step involves the acylation of the piperazine derivative with acetyl chloride or acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-[(2-Ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-[4-[(2-Ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-[4-[(2-Ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets in the body. The compound is known to interact with G-protein-coupled receptors (GPCRs), particularly the alpha1-adrenergic receptors. This interaction leads to the modulation of intracellular signaling pathways, resulting in various physiological effects such as vasodilation, reduced inflammation, and modulation of neurotransmitter release.
Comparison with Similar Compounds
1-[4-[4-[(2-Ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also contains a piperazine ring and interacts with serotonin receptors.
Naftopidil: An alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
These compounds share structural similarities with this compound but differ in their specific functional groups and therapeutic applications.
Properties
IUPAC Name |
1-[4-[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-25-21-7-5-4-6-19(21)16-22-12-14-23(15-13-22)20-10-8-18(9-11-20)17(2)24/h4-11H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHDVPJADDFRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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